Cas no 1396767-16-0 (2-4-(furan-2-amido)phenyl-2H-1,2,3,4-tetrazole-5-carboxamide)

2-4-(furan-2-amido)phenyl-2H-1,2,3,4-tetrazole-5-carboxamide Chemical and Physical Properties
Names and Identifiers
-
- 2-4-(furan-2-amido)phenyl-2H-1,2,3,4-tetrazole-5-carboxamide
- 1396767-16-0
- AKOS024542306
- VU0539620-1
- F6242-0127
- 2-[4-(furan-2-amido)phenyl]-2H-1,2,3,4-tetrazole-5-carboxamide
- 2-(4-(furan-2-carboxamido)phenyl)-2H-tetrazole-5-carboxamide
- 2-[4-(furan-2-carbonylamino)phenyl]tetrazole-5-carboxamide
-
- Inchi: 1S/C13H10N6O3/c14-11(20)12-16-18-19(17-12)9-5-3-8(4-6-9)15-13(21)10-2-1-7-22-10/h1-7H,(H2,14,20)(H,15,21)
- InChI Key: RVGLGGZGDMKBSI-UHFFFAOYSA-N
- SMILES: O1C=CC=C1C(NC1C=CC(=CC=1)N1N=NC(C(N)=O)=N1)=O
Computed Properties
- Exact Mass: 298.08143820g/mol
- Monoisotopic Mass: 298.08143820g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 22
- Rotatable Bond Count: 4
- Complexity: 426
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 129Ų
2-4-(furan-2-amido)phenyl-2H-1,2,3,4-tetrazole-5-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6242-0127-5mg |
2-[4-(furan-2-amido)phenyl]-2H-1,2,3,4-tetrazole-5-carboxamide |
1396767-16-0 | 5mg |
$69.0 | 2023-09-09 | ||
Life Chemicals | F6242-0127-40mg |
2-[4-(furan-2-amido)phenyl]-2H-1,2,3,4-tetrazole-5-carboxamide |
1396767-16-0 | 40mg |
$140.0 | 2023-09-09 | ||
Life Chemicals | F6242-0127-2mg |
2-[4-(furan-2-amido)phenyl]-2H-1,2,3,4-tetrazole-5-carboxamide |
1396767-16-0 | 2mg |
$59.0 | 2023-09-09 | ||
Life Chemicals | F6242-0127-25mg |
2-[4-(furan-2-amido)phenyl]-2H-1,2,3,4-tetrazole-5-carboxamide |
1396767-16-0 | 25mg |
$109.0 | 2023-09-09 | ||
Life Chemicals | F6242-0127-50mg |
2-[4-(furan-2-amido)phenyl]-2H-1,2,3,4-tetrazole-5-carboxamide |
1396767-16-0 | 50mg |
$160.0 | 2023-09-09 | ||
Life Chemicals | F6242-0127-10mg |
2-[4-(furan-2-amido)phenyl]-2H-1,2,3,4-tetrazole-5-carboxamide |
1396767-16-0 | 10mg |
$79.0 | 2023-09-09 | ||
Life Chemicals | F6242-0127-2μmol |
2-[4-(furan-2-amido)phenyl]-2H-1,2,3,4-tetrazole-5-carboxamide |
1396767-16-0 | 2μmol |
$57.0 | 2023-09-09 | ||
Life Chemicals | F6242-0127-3mg |
2-[4-(furan-2-amido)phenyl]-2H-1,2,3,4-tetrazole-5-carboxamide |
1396767-16-0 | 3mg |
$63.0 | 2023-09-09 | ||
Life Chemicals | F6242-0127-5μmol |
2-[4-(furan-2-amido)phenyl]-2H-1,2,3,4-tetrazole-5-carboxamide |
1396767-16-0 | 5μmol |
$63.0 | 2023-09-09 | ||
Life Chemicals | F6242-0127-1mg |
2-[4-(furan-2-amido)phenyl]-2H-1,2,3,4-tetrazole-5-carboxamide |
1396767-16-0 | 1mg |
$54.0 | 2023-09-09 |
2-4-(furan-2-amido)phenyl-2H-1,2,3,4-tetrazole-5-carboxamide Related Literature
-
1. CdTequantum dot functionalized silica nanosphere labels for ultrasensitive detection of biomarker†Liyuan Chen,Chengliang Chen,Ruina Li,Ying Li,Songqin Liu Chem. Commun., 2009, 2670-2672
-
Bao-rang Li,De-long Zhang,Nai-qiang Zhang,Jing-tao Li CrystEngComm, 2015,17, 3426-3432
-
3. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986
-
Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227
-
Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
Additional information on 2-4-(furan-2-amido)phenyl-2H-1,2,3,4-tetrazole-5-carboxamide
Introduction to 2-4-(furan-2-amido)phenyl-2H-1,2,3,4-tetrazole-5-carboxamide (CAS No. 1396767-16-0) and Its Emerging Applications in Chemical Biology
2-4-(furan-2-amido)phenyl-2H-1,2,3,4-tetrazole-5-carboxamide, identified by the CAS number 1396767-16-0, is a structurally sophisticated organic compound that has garnered significant attention in the field of chemical biology due to its unique pharmacophoric features. This compound belongs to a class of heterocyclic derivatives characterized by the presence of both tetrazole and furan moieties, which are known for their broad spectrum of biological activities. The integration of these functional groups into a single molecular framework endows the compound with enhanced binding affinity and selectivity, making it a promising candidate for further exploration in drug discovery and therapeutic development.
The molecular structure of 2-4-(furan-2-amido)phenyl-2H-1,2,3,4-tetrazole-5-carboxamide consists of a phenyl ring substituted at the 2 and 4 positions with a furanamido group, connected to a 2H-1,2,3,4-tetrazole ring at the 5-position via a carboxamide linkage. This arrangement creates multiple hydrogen bonding sites and hydrophobic interactions, which are critical for its interaction with biological targets. The tetrazole ring, in particular, is known for its ability to modulate enzyme activity and receptor binding, while the furanamido moiety contributes to metabolic stability and bioavailability.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of 2H-1,2,3,4-tetrazole derivatives with high precision. Studies have demonstrated that compounds containing this scaffold can effectively engage with a variety of biological targets, including kinases, proteases, and ion channels. For instance, modifications at the 5-position of the tetrazole ring have been shown to enhance binding affinity to certain protein kinases involved in cancer pathways. This has spurred interest in developing analogs of 1396767-16-0 as potential inhibitors or modulators of these kinases.
The furanamido group in 2H-furanamidophenyltetrazolecarboxamide plays a pivotal role in determining its pharmacological properties. The amide bond provides a site for post-translational modifications and enhances solubility in aqueous environments. Additionally, the furan ring introduces a polar aromatic system that can interact with hydrophobic pockets of biological targets. Such structural features make this compound an attractive candidate for designing small-molecule drugs with improved pharmacokinetic profiles.
In vitro studies have revealed that derivatives of 1396767-16-0 exhibit promising activity against several disease-related targets. For example, researchers have reported inhibitory effects on cyclin-dependent kinases (CDKs), which are overexpressed in various cancers. The ability of these compounds to disrupt CDK activity suggests their potential as chemotherapeutic agents or adjuvants to existing cancer treatments. Furthermore, preliminary data indicate that certain analogs may exhibit anti-inflammatory properties by modulating inflammatory signaling pathways.
The synthesis of furanamido-substituted tetrazoles presents unique challenges due to the sensitivity of the tetrazole ring to nucleophilic attack and the need for precise regioselective functionalization. However, recent methodological advances have made it feasible to construct such complex molecules with high yields and purity. Techniques such as transition-metal-catalyzed cross-coupling reactions and organometallic chemistry have been instrumental in facilitating these syntheses. These developments have opened up new avenues for exploring the structural diversity of this class of compounds.
One particularly intriguing aspect of 1396767-16-0 is its potential as a scaffold for drug discovery through structure-based design. By leveraging computational tools such as molecular dynamics simulations and virtual screening algorithms, researchers can identify key residues on biological targets that interact with this compound's pharmacophore. This information can then be used to design next-generation analogs with enhanced potency and selectivity.
The integration of tetrazole-furanamido derivatives into therapeutic strategies also raises interesting questions about their mechanism of action. Unlike traditional small-molecule drugs that often target specific enzymes or receptors directly, these compounds may exert their effects through more complex mechanisms involving protein-protein interactions or allosteric modulation. Understanding these mechanisms will be crucial for optimizing their therapeutic efficacy and minimizing off-target effects.
Future research directions may focus on exploring the pharmacological potential of 1396767-16-0 in vivo using animal models of human diseases. Preclinical studies will be essential for evaluating its safety profile and therapeutic efficacy before moving into human clinical trials. Additionally, investigating its potential as an adjuvant therapy alongside existing treatments could provide new insights into its clinical utility.
The versatility of furanamido-substituted tetrazoles as pharmacological tools underscores their importance in modern drug discovery efforts. As our understanding of biological pathways continues to expand so does our capacity to design molecules that can modulate these pathways effectively. The continued exploration of this class of compounds promises to yield novel therapeutic agents that address unmet medical needs across various disease areas.
1396767-16-0 (2-4-(furan-2-amido)phenyl-2H-1,2,3,4-tetrazole-5-carboxamide) Related Products
- 2121513-83-3(4-Fluoro-3-formyl-5-methylphenylboronic acid pinacol ester)
- 2171177-56-1((2S)-2-{2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylacetamido}hexanoic acid)
- 2137516-14-2(2-{(benzyloxy)carbonylamino}-3-(4,5-dibromo-2-methyl-1H-imidazol-1-yl)propanoic acid)
- 1922968-39-5(N-(3a,5b,6a,7a)-6-Ethyl-3,7-dihydroxy-24-oxocholan-24-yl-glycine Methyl Ester)
- 1018164-62-9(3-cyclopropyl-1-(4-fluorophenyl)-6-(propan-2-yl)-1H-pyrazolo3,4-bpyridine-4-carboxylic acid)
- 1219964-07-4(4-2-(2-Chloro-4-methoxyphenoxy)ethylpiperidinehydrochloride)
- 1782004-25-4(2-{1-(tert-butoxy)carbonyl-2-methylpiperidin-3-yl}acetic acid)
- 1797072-42-4(3-(4-cyclopropanecarbonylpiperazine-1-carbonyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine)
- 50882-18-3(1-methyl-2-oxocyclopentane-1-carboxylic acid)
- 1209938-16-8(3-[2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-6-propyl-3,4-dihydropyrimidin-4-one)




